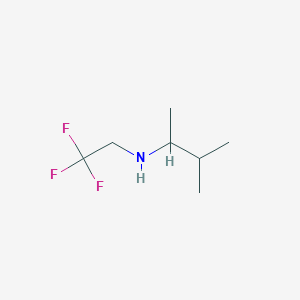

(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine

Description

(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine is a secondary amine featuring a branched alkyl group (3-methylbutan-2-yl) and a 2,2,2-trifluoroethyl substituent. The trifluoroethyl group introduces strong electron-withdrawing effects, reducing the amine’s basicity and enhancing its lipophilicity. Such properties are critical in pharmaceutical and agrochemical applications, where fluorine substitution often improves metabolic stability and bioavailability .

Propriétés

IUPAC Name |

3-methyl-N-(2,2,2-trifluoroethyl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F3N/c1-5(2)6(3)11-4-7(8,9)10/h5-6,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHZHDBLXGUHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 2,2,2-trifluoroethylamine with 3-methylbutan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the compound in its pure form .

Types of Reactions:

Oxidation: (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine can undergo oxidation reactions to form corresponding .

Reduction: The compound can be reduced to form .

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Reagents like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products:

- Various substituted amines from nucleophilic substitution reactions .

N-oxides: from oxidation.

Secondary amines: from reduction.

Applications De Recherche Scientifique

(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors.

Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the specific application .

Comparaison Avec Des Composés Similaires

Substituent Effects on Basicity and Reactivity

The trifluoroethyl group significantly lowers the pKa of the amine compared to non-fluorinated analogs. For example:

- Bis(2,2,2-trifluoroethyl)amine : The presence of two trifluoroethyl groups further reduces basicity due to cumulative electron withdrawal, making it less protonated under physiological conditions than (3-methylbutan-2-yl)(2,2,2-trifluoroethyl)amine .

- 2-(Thiophen-2-yl)ethylamine : The thiophene ring introduces aromatic π-electrons, which may stabilize charge via resonance, partially countering the electron-withdrawing effects of the trifluoroethyl group. This could result in slightly higher basicity than the target compound .

Structural and Functional Group Diversity

- N-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine: The tetrahydroquinoline moiety provides a rigid bicyclic structure, enhancing binding affinity in receptor-targeted applications. In contrast, the target compound’s branched alkyl chain offers greater conformational flexibility and lipophilicity .

- {[2-(Prop-2-yn-1-yloxy)phenyl]methyl}(2,2,2-trifluoroethyl)amine : The propargyl ether group enables click chemistry applications, a feature absent in the target compound. This highlights how functional group modifications can tailor reactivity for specific synthetic or biological purposes .

Pharmacokinetic and Physicochemical Properties

- Solubility : Hydrochloride salts of trifluoroethylamines (e.g., (thiophen-2-yl)methylamine hydrochloride) exhibit improved aqueous solubility compared to free amines, a property that could be leveraged for drug formulation .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | pKa (Estimated) | Applications |

|---|---|---|---|---|---|

| (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine | C₇H₁₄F₃N | 185.19 | Branched alkyl, trifluoroethyl | ~6.5–7.0 | Pharmaceuticals, agrochemicals |

| Bis(2,2,2-trifluoroethyl)amine | C₄H₆F₆N | 194.09 | Two trifluoroethyl groups | ~5.0–5.5 | Chemical synthesis intermediates |

| 2-(Thiophen-2-yl)ethylamine | C₈H₁₀F₃NS | 209.23 | Thiophene, trifluoroethyl | ~6.8–7.3 | Material science, drug discovery |

| N-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine | C₁₁H₁₃F₃N₂ | 230.23 | Tetrahydroquinoline, trifluoroethyl | ~7.0–7.5 | CNS-targeted therapeutics |

Activité Biologique

(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine is a compound of interest in medicinal chemistry and biological research. Its unique structure, characterized by a trifluoroethyl group, enhances its interaction with biological targets, making it a candidate for various applications, including enzyme inhibition and drug development.

The compound is an amine derivative with the following structural formula:

Molecular Formula: CHFN

Molecular Weight: 181.17 g/mol

The biological activity of (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine primarily involves its interaction with specific enzymes and receptors. The trifluoroethyl moiety is known to enhance the compound's ability to form stable complexes with these targets. This interaction can lead to either inhibition or activation of various enzymatic pathways, depending on the specific biological context.

Enzyme Studies

The compound has been utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. It serves as a valuable tool for understanding how modifications to small molecules can influence their binding affinity and specificity towards target enzymes.

Drug Development

Research indicates that (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine has potential applications in drug development, particularly as a lead compound for designing enzyme inhibitors. Its structural features allow for modifications that can enhance pharmacological properties while minimizing toxicity .

Anticancer Activity

Recent studies have evaluated the anticancer activity of related trifluoroethyl-substituted compounds. For example, a series of trifluoroethyl ureas were tested against various cancer cell lines by the National Cancer Institute (NCI). These studies found moderate anticancer activity against leukemia and non-small cell lung cancer at concentrations around M . While specific data on (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine is limited, its structural analogs suggest a promising avenue for further exploration in cancer therapeutics.

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that compounds similar to (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine exhibited significant inhibition of specific enzymes involved in metabolic pathways. This inhibition was linked to the presence of the trifluoroethyl group, which enhances binding affinity.

- Anticancer Screening : Trifluoroethyl-substituted ureas were subjected to the NCI-60 DTP Human Tumor Cell Line Screening Program. Results indicated notable activity against certain cancer types, highlighting the potential for (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine and its derivatives in oncology .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.